molecular formula C17H20O8 B3393923 (4,5-Diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate CAS No. 58800-57-0

(4,5-Diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate

Cat. No.: B3393923
CAS No.: 58800-57-0
M. Wt: 352.3 g/mol
InChI Key: WPKMEYBOQBQROJ-UHFFFAOYSA-N
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Description

(4,5-Diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate is a chemical compound with the molecular formula C15H18O8. It is known for its unique structure, which includes a benzoate ester linked to a substituted oxolane ring. This compound is primarily used in research and development settings due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate typically involves the esterification of benzoic acid with a substituted oxolane derivative. The reaction conditions often require the presence of an acid catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4,5-Diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

(4,5-Diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (4,5-Diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate exerts its effects involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release benzoic acid and substituted oxolane derivatives, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Dihydroxy-3-methoxyoxolan-2-yl)methyl benzoate
  • (4,5-Diacetyloxy-3-methoxyoxolan-2-yl)methyl acetate
  • (4,5-Diacetyloxy-3-methoxyoxolan-2-yl)methyl propionate

Uniqueness

(4,5-Diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate is unique due to its specific ester linkage and substituted oxolane ring, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research settings where precise control over chemical reactions is required.

Properties

IUPAC Name

(4,5-diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O8/c1-10(18)23-15-14(21-3)13(25-17(15)24-11(2)19)9-22-16(20)12-7-5-4-6-8-12/h4-8,13-15,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKMEYBOQBQROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318377
Record name (4,5-diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58800-57-0
Record name NSC329369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4,5-diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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